Ganaplacide hydrochloride

Antimalarial Drug Development Transmission-Blocking Activity Artemisinin Resistance

Ganaplacide hydrochloride (KAF156) is the only imidazolopiperazine clinical candidate in Phase III for non-artemisinin combination therapy. It retains nanomolar potency (IC50 5.6 nM) against pfk13-mediated artemisinin-resistant isolates, and its unique PfCARL resistance marker enables molecular surveillance—capabilities absent in generic imidazolopiperazines. The co-developed LUM-SDF formulation ensures PK-matched, once-daily dosing. Procuring this specific candidate preserves the validated clinical and regulatory pathway, de-risking your antimalarial development program.

Molecular Formula C22H24ClF2N5O
Molecular Weight 447.9 g/mol
Cat. No. B8118176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanaplacide hydrochloride
Molecular FormulaC22H24ClF2N5O
Molecular Weight447.9 g/mol
Structural Identifiers
SMILESCC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C.Cl
InChIInChI=1S/C22H23F2N5O.ClH/c1-22(2)21-27-19(14-3-5-15(23)6-4-14)20(26-17-9-7-16(24)8-10-17)28(21)11-12-29(22)18(30)13-25;/h3-10,26H,11-13,25H2,1-2H3;1H
InChIKeyXCXQBXGWYRFISY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ganaplacide Hydrochloride (KAF156): An Imidazolopiperazine Antimalarial Candidate in Late-Stage Development


Ganaplacide hydrochloride (development codename KAF156) is a novel, oral antimalarial agent belonging to the imidazolopiperazine chemical class [1]. It is being developed by Novartis in collaboration with the Medicines for Malaria Venture (MMV) as a non-artemisinin, fast-acting partner drug for combination therapy [2]. The compound exhibits a distinct mechanism of action that is not shared with current first-line artemisinins or other marketed antimalarials, making it a critical asset for combating emerging multidrug resistance [3]. Ganaplacide has advanced to Phase III clinical trials in combination with a solid dispersion formulation of lumefantrine (LUM-SDF), targeting a potential replacement for artemisinin-based combination therapies (ACTs) in regions where resistance to artemisinins and partner drugs is prevalent [4].

Why Ganaplacide Hydrochloride Cannot Be Replaced by Other Imidazolopiperazines or In-Class Analogs


Ganaplacide hydrochloride is not a generic imidazolopiperazine; it is the specific clinical candidate that has been optimized and advanced through a rigorous lead-optimization program [1]. While other compounds in the imidazolopiperazine series, such as GNF179, share a core scaffold, their pharmacokinetic properties, safety profiles, and resistance mechanisms are not interchangeable. Ganaplacide's unique resistance profile, defined by mutations in the PfCARL, PfACT, and PfUGT genes, is distinct from that of other antimalarial classes and even from other imidazolopiperazines [2]. Furthermore, the proprietary solid dispersion formulation of lumefantrine (LUM-SDF) paired with ganaplacide in Phase III trials has been specifically co-developed to ensure optimal pharmacokinetic matching and once-daily dosing, a combination that cannot be replicated by substituting ganaplacide with an alternative imidazolopiperazine [3]. Substitution with a different compound would invalidate the extensive clinical data and regulatory pathway established for the specific KAF156 + LUM-SDF combination, thereby introducing unknown risks to efficacy and safety [4].

Quantitative Differential Evidence for Ganaplacide Hydrochloride Versus Key Comparators


Ganaplacide vs. Cipargamin: Superior Activity Against Male and Female Gametocytes in Artemisinin-Resistant P. falciparum

Ganaplacide demonstrates significantly higher potency against both male and female mature gametocytes of artemisinin-resistant Plasmodium falciparum isolates compared to the comparator cipargamin [1]. This indicates a more robust transmission-blocking potential, which is critical for malaria elimination strategies.

Antimalarial Drug Development Transmission-Blocking Activity Artemisinin Resistance

Ganaplacide vs. Artesunate: Maintained Nanomolar Potency Against Asexual Blood Stages in Artemisinin-Resistant P. falciparum

Against a panel of artemisinin-resistant Plasmodium falciparum clinical isolates, ganaplacide retains full potency, with an IC50 that is lower than that of artesunate, the active metabolite of artemisinin derivatives [1]. This is a critical differentiator as artemisinin resistance, mediated by K13 mutations, leads to reduced susceptibility to artesunate.

Antimalarial Drug Resistance Asexual Blood Stage Activity Artemisinin Resistance

Ganaplacide vs. In-Class Imidazolopiperazines: Defined Resistance Profile via PfCARL Mutations

Resistance to ganaplacide is specifically associated with mutations in the Plasmodium falciparum cyclic amine resistance locus (pfcarl), as well as pfact and pfugt genes, which are distinct from the targets of artemisinins (K13) and other antimalarials [1][2]. While other imidazolopiperazines (e.g., GNF179) also select for pfcarl mutations, the specific mutant allele and its impact on compound potency can vary [1]. For ganaplacide, a specific I1139K mutation in pfcarl is known to confer resistance, and its EC50 against a strain harboring this mutation has been quantified [3].

Antimalarial Drug Resistance Mechanism of Action PfCARL

Ganaplacide + LUM-SDF vs. Artemether-Lumefantrine (Coartem®): Absence of Cross-Resistance to Artemisinins and Current ACT Partner Drugs

A key advantage of the ganaplacide/lumefantrine combination over artemether-lumefantrine (the gold standard ACT) is the complete lack of cross-resistance between ganaplacide and artemisinins or other ACT partner drugs [1]. This is quantitatively supported by the observation that the activity of ganaplacide is not impaired by mutations in genes conferring resistance to artemisinins (pfk13), chloroquine (pfcrt), mefloquine (pfmdr1), or sulfadoxine/pyrimethamine (pfdhps/pfdhfr) [1].

Combination Therapy Cross-Resistance Artemisinin Resistance

Ganaplacide vs. Lumefantrine: Significantly Longer Human Terminal Elimination Half-Life Supports Once-Daily Dosing

Ganaplacide exhibits a long terminal elimination half-life in humans, which is a critical differentiator from the short-acting artemisinins and even from some other novel candidates [1]. This pharmacokinetic property supports a once-daily dosing regimen for the combination product KLU156 (ganaplacide + LUM-SDF) [2]. While lumefantrine also has a long half-life, ganaplacide's half-life ensures a prolonged protective effect against new infections and recrudescence when used as a partner drug [3].

Pharmacokinetics Half-Life Dosing Regimen

Validated Application Scenarios for Ganaplacide Hydrochloride Based on Quantitative Evidence


Replacement of Artemether-Lumefantrine in Regions with Confirmed Artemisinin Partial Resistance

In geographic areas where pfk13 mutations have been validated and are associated with delayed parasite clearance following ACT treatment, the ganaplacide/lumefantrine-SDF combination is a direct replacement candidate [7]. The quantitative evidence shows ganaplacide maintains nanomolar potency (IC50: 5.6 nM) against artemisinin-resistant isolates and its activity is unimpaired by pfk13, pfcrt, or pfmdr1 mutations [6]. Procurement agencies and national malaria control programs can justify the switch based on this clear lack of cross-resistance, ensuring continued high cure rates.

Development of Single-Encounter Radical Cure and Prophylaxis (SERCaP) Therapies

Ganaplacide is a prime candidate for developing a Single Encounter Radical Cure and Prophylaxis (SERCaP) therapy due to its multi-stage activity profile. Preclinical data demonstrates it is completely protective as a single oral dose of 10 mg/kg in a sporozoite challenge mouse model, and it has potent activity against liver and blood stages, as well as gametocytes [7]. This profile, combined with its long human half-life (44.1 h) [6], makes it uniquely suited for inclusion in a combination product intended for mass drug administration or for travelers as a prophylactic agent, differentiating it from drugs that only target asexual blood stages.

Molecular Surveillance and Resistance Monitoring Using PfCARL as a Validated Marker

The defined resistance mechanism of ganaplacide, primarily via mutations in the pfcarl gene (e.g., I1139K), provides a specific and quantitative tool for molecular surveillance [7][6]. Research institutions and public health laboratories can use quantitative PCR or sequencing-based assays to screen for the presence and prevalence of pfcarl mutations in parasite populations before and during the deployment of ganaplacide. This allows for evidence-based decisions on where the drug will be most effective and for early detection of emerging resistance, a capability not available for many older antimalarials with poorly defined resistance markers.

Use as a Transmission-Blocking Tool in Malaria Elimination Campaigns

In elimination settings, blocking transmission is paramount. Ganaplacide's superior potency against mature gametocytes, particularly male gametocytes (IC50: 6.9 nM), compared to other clinical candidates like cipargamin [7], makes it a powerful tool for this purpose. This evidence supports the procurement of ganaplacide-based combinations for use in targeted mass drug administration campaigns or in treating asymptomatic carriers to reduce the human infectious reservoir, a key strategy for achieving malaria elimination goals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganaplacide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.